Methyl 4-fluoro-2-methoxy-3-methylbenzoate
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Overview
Description
Methyl 4-fluoro-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: 4-fluoro-2-methoxy-3-methylbenzoic acid.
Reduction: 4-fluoro-2-methoxy-3-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-fluoro-2-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2-methoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-methoxybenzoate: Similar structure but with the methoxy group in a different position.
Methyl 4-fluoro-2-methylbenzoate: Lacks the methoxy group.
Methyl 4-fluoro-2-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 4-fluoro-2-methoxy-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of fluorine, methoxy, and methyl groups provides distinct chemical properties that can be leveraged in various applications .
Properties
IUPAC Name |
methyl 4-fluoro-2-methoxy-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6-8(11)5-4-7(9(6)13-2)10(12)14-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMIBIQZTJNUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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